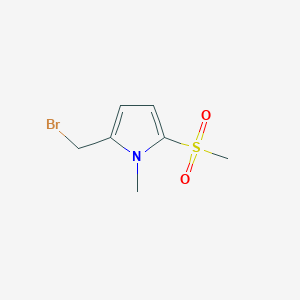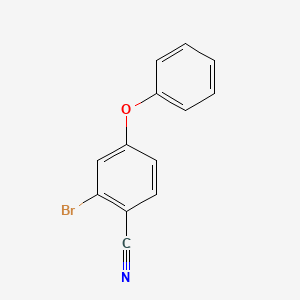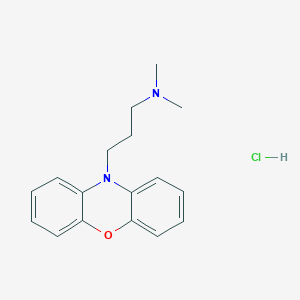
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of phenoxazine, which is a heterocyclic compound with notable biological and chemical properties. The presence of the N-dimethylamino group in its structure enhances its reactivity and functionality, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride typically involves a multi-step process. One common method includes the N-alkylation of phenoxazine with N-dimethylaminopropyl chloride under phase transfer catalysis conditions. This reaction is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can revert the oxidized forms back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the N-dimethylamino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and bromine in acidic medium.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like benzylamine can be used under phase transfer catalysis conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride exerts its effects involves its ability to undergo reversible redox reactions. This property allows it to interact with various molecular targets, including enzymes and receptors involved in redox processes. The compound can donate or accept electrons, thereby influencing the activity of these targets and modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxathiin: A related compound with distinct chemical properties and lower toxicity.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
10-((N-Dimethylamino)propyl)phenoxazine hydrochloride stands out due to its unique combination of redox activity and structural versatility. This makes it particularly valuable in both research and industrial applications, where its properties can be tailored for specific uses .
Eigenschaften
CAS-Nummer |
36982-02-2 |
|---|---|
Molekularformel |
C17H21ClN2O |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H |
InChI-Schlüssel |
KXYCCVLMCBYQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


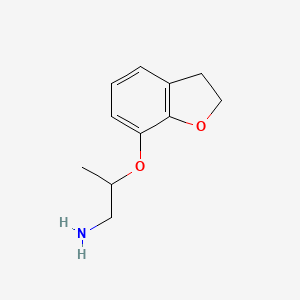
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
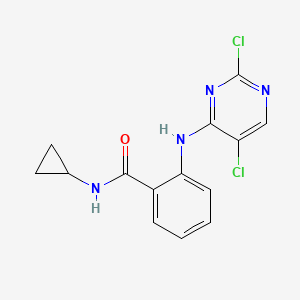
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

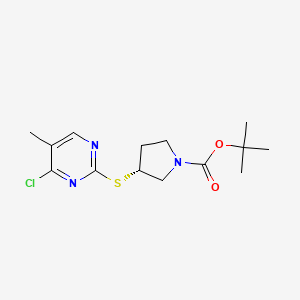
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
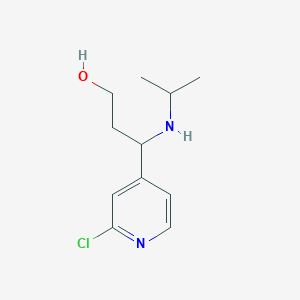
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
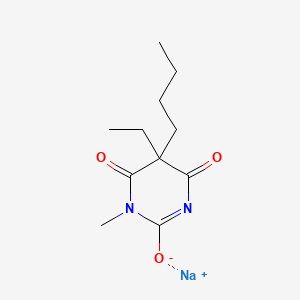
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
